molecular formula C9H17Cl2N3O B6272505 rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride CAS No. 2307776-94-7

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride

Cat. No.: B6272505
CAS No.: 2307776-94-7
M. Wt: 254.2
InChI Key:
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Description

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride: is a synthetic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of an oxolane ring substituted with an ethyl-pyrazolyl group and an amine group. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl-pyrazolyl group: This step may involve the use of pyrazole derivatives and ethylation reactions.

    Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions could target the pyrazole ring or the oxolane ring, leading to various reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amine or pyrazole groups, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or imines, while substitution could produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its amine group could facilitate binding to various biological targets.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might serve as a lead compound for the development of new drugs, particularly if it exhibits biological activity.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Receptor interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway modulation: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-amine: Lacks the dihydrochloride form, which may affect its solubility and stability.

    2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-amine: Similar structure but with a methyl group instead of an ethyl group, potentially altering its biological activity.

    3-amino-2-(1-ethyl-1H-pyrazol-5-yl)oxolane: Different positioning of the amine group, which could influence its reactivity and interactions.

Uniqueness

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both an ethyl-pyrazolyl group and an amine group. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2307776-94-7

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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